molecular formula C35H40N4O7 B1260546 Primary fluorescent chlorophyll catabolite

Primary fluorescent chlorophyll catabolite

Cat. No. B1260546
M. Wt: 628.7 g/mol
InChI Key: ULSSSZOYSMVFIJ-NPQUFKRBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Primary fluorescent chlorophyll catabolite is a member of bilenes. It derives from a bilene-b. It is a conjugate base of a this compound(1-). It is a conjugate acid of a this compound(2-).

Scientific Research Applications

1. Role in Chlorophyll Breakdown and Senescence

  • Primary fluorescent chlorophyll catabolite (pFCC) is a key intermediate in the chlorophyll breakdown pathway during leaf senescence. In Arabidopsis thaliana, chlorophyll is metabolized to nonfluorescent chlorophyll catabolites (NCCs) and fluorescent chlorophyll catabolites (FCCs), including pFCC, indicating the essential role of pFCC in the degreening process (Pružinská et al., 2005).

2. Structural Insights and Chemical Properties

  • The structure and optical properties of pFCCs have been studied in various plants, such as sweet pepper (Capsicum annuum), providing insights into their chemical nature and potential applications in understanding plant metabolism (Mühlecker et al., 2000).

3. Photophysical Properties and Potential Applications

  • Photophysical properties of FCCs, such as their fluorescence and ability to generate singlet oxygen, have been examined, suggesting potential uses in plant stress signaling and defense mechanisms (Jockusch et al., 2014).

4. Nonenzymatic Reactions in Chlorophyll Breakdown

  • Studies on the nonenzymatic conversion of FCCs to NCCs highlight the chemical dynamics of chlorophyll breakdown, potentially useful in understanding plant senescence and stress responses at a molecular level (Oberhuber et al., 2003).

properties

Molecular Formula

C35H40N4O7

Molecular Weight

628.7 g/mol

IUPAC Name

3-[(2Z,3S,4S)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-2-[(5R)-2-[(3-ethyl-5-formyl-4-methyl-1H-pyrrol-2-yl)methyl]-5-methoxycarbonyl-3-methyl-4-oxo-1H-cyclopenta[b]pyrrol-6-ylidene]-4-methyl-3,4-dihydropyrrol-3-yl]propanoic acid

InChI

InChI=1S/C35H40N4O7/c1-8-19-15(3)26(14-40)36-25(19)13-24-18(6)28-32(38-24)29(30(33(28)43)35(45)46-7)31-21(10-11-27(41)42)17(5)22(37-31)12-23-16(4)20(9-2)34(44)39-23/h9,14,17,21,23,30,36,38H,2,8,10-13H2,1,3-7H3,(H,39,44)(H,41,42)/b31-29-/t17-,21-,23?,30+/m0/s1

InChI Key

ULSSSZOYSMVFIJ-NPQUFKRBSA-N

Isomeric SMILES

CCC1=C(NC(=C1C)C=O)CC2=C(C3=C(N2)/C(=C\4/[C@H]([C@@H](C(=N4)CC5C(=C(C(=O)N5)C=C)C)C)CCC(=O)O)/[C@H](C3=O)C(=O)OC)C

SMILES

CCC1=C(NC(=C1C)C=O)CC2=C(C3=C(N2)C(=C4C(C(C(=N4)CC5C(=C(C(=O)N5)C=C)C)C)CCC(=O)O)C(C3=O)C(=O)OC)C

Canonical SMILES

CCC1=C(NC(=C1C)C=O)CC2=C(C3=C(N2)C(=C4C(C(C(=N4)CC5C(=C(C(=O)N5)C=C)C)C)CCC(=O)O)C(C3=O)C(=O)OC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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